(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol
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Overview
Description
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol is a cyclopentane derivative with hydroxyl groups at the 1, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a cyclopentane derivative with protected hydroxyl groups. The reaction conditions typically include the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent such as tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The choice of solvent and reaction conditions would be optimized for scalability, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like THF or ethanol.
Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid derivatives.
Reduction: Formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: Formation of cyclopentane derivatives with substituted functional groups.
Scientific Research Applications
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxyl groups can form hydrogen bonds with target molecules, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-Cyclopentane-1,3-diol: Lacks the hydroxymethyl group at the 4 position.
(2R,3R)-2,3-Butanediol: A diol with a different carbon backbone.
1,3-Butanediol: Another diol with a different structure.
Uniqueness
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol is unique due to the presence of three hydroxyl groups on a cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other diols may not be suitable.
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol |
InChI |
InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2/t4-,5+,6-/m0/s1 |
InChI Key |
HXUPUZHHZBLALZ-JKUQZMGJSA-N |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@@H]1CO)O)O |
Canonical SMILES |
C1C(CC(C1CO)O)O |
Origin of Product |
United States |
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